molecular formula C12H15ClN2O2 B14529355 5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 62637-36-9

5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B14529355
CAS No.: 62637-36-9
M. Wt: 254.71 g/mol
InChI Key: PKMRJEKKRVXEDQ-UHFFFAOYSA-N
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Description

5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one is a chemical compound known for its diverse applications in various fields, including pharmaceuticals, agriculture, and biochemical research. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a chloro group and a dimethylamino propyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 5-chloro-2-aminophenol with 3-(dimethylamino)propyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzoxazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized benzoxazole derivatives, reduced benzoxazole derivatives, and various substituted benzoxazole compounds, depending on the reagents and conditions used.

Scientific Research Applications

5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs and is studied for its potential therapeutic properties.

    Industry: The compound is used in the production of agricultural chemicals, photographic chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propyl chloride hydrochloride
  • 3-Chloro-N,N-dimethylpropylamine hydrochloride
  • N,N-Dimethyl (3-chloropropyl)amine hydrochloride

Uniqueness

5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one is unique due to its benzoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications and exhibits unique reactivity patterns, making it valuable in various research and industrial contexts.

Properties

CAS No.

62637-36-9

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

5-chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C12H15ClN2O2/c1-14(2)6-3-7-15-10-8-9(13)4-5-11(10)17-12(15)16/h4-5,8H,3,6-7H2,1-2H3

InChI Key

PKMRJEKKRVXEDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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